molecular formula C8H8N4O2Se B019481 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole CAS No. 149703-56-0

4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole

Cat. No.: B019481
CAS No.: 149703-56-0
M. Wt: 271.15 g/mol
InChI Key: VCGVXKSJBUANCD-UHFFFAOYSA-N
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Description

N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzoselenadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine typically involves multiple steps, starting with the preparation of the benzoselenadiazole core. This core is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The introduction of the nitro group and the dimethylamine group is achieved through nitration and amination reactions, respectively. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly changing the compound’s characteristics.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group and the benzoselenadiazole core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine can be compared with other similar compounds, such as:

    4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: This compound shares some structural similarities but differs in its energetic properties and applications.

    Nitrobenzene derivatives: These compounds have similar nitro groups but differ in their core structures and reactivity.

    Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in various research applications.

The uniqueness of N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine lies in its specific combination of functional groups and the benzoselenadiazole core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,6-dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2Se/c1-4-3-5-7(11-15-10-5)8(12(13)14)6(4)9-2/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGVXKSJBUANCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=N[Se]N=C2C(=C1NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566042
Record name N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149703-56-0
Record name N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole
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